molecular formula C12H9BO2Se B8280582 Dibenzo[b,d]selenophen-4-ylboronic acid

Dibenzo[b,d]selenophen-4-ylboronic acid

Cat. No.: B8280582
M. Wt: 274.98 g/mol
InChI Key: ARZYTWDUGKFWJW-UHFFFAOYSA-N
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Description

Dibenzo[b,d]selenophen-4-ylboronic acid is an organoboron compound featuring a dibenzoselenophene core substituted with a boronic acid group at the 4-position. These compounds are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of advanced materials for optoelectronics, such as host materials in organic light-emitting diodes (OLEDs) .

The selenium atom in the dibenzoselenophene moiety imparts distinct electronic properties compared to sulfur or oxygen, including enhanced polarizability and electron-donating/withdrawing capabilities. These attributes influence reactivity, thermal stability, and optoelectronic performance in derived materials.

Properties

Molecular Formula

C12H9BO2Se

Molecular Weight

274.98 g/mol

IUPAC Name

dibenzoselenophen-4-ylboronic acid

InChI

InChI=1S/C12H9BO2Se/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H

InChI Key

ARZYTWDUGKFWJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3[Se]2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]selenophen-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials often include a dibenzo[b,d]selenophene derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]selenophen-4-ylboronic acid can undergo various chemical reactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key structural analogs differ in the heteroatom within the fused aromatic system:

Compound Heteroatom Molecular Formula Molecular Weight Key Electronic Features
Dibenzo[b,d]selenophen-4-ylboronic acid Se C₁₂H₉BO₂Se 287.03 (calc.) High polarizability, moderate electron deficiency
Dibenzo[b,d]thiophen-4-ylboronic acid S C₁₂H₉BO₂S 244.08 Electron-deficient, strong π-conjugation
Dibenzo[b,d]furan-4-ylboronic acid O C₁₂H₉BO₃ 212.01 Electron-rich, weaker π-conjugation

Key Observations :

  • Sulfur Analog : Sulfur's moderate electronegativity balances electron deficiency, making it ideal for host materials in green phosphorescent OLEDs (PhOLEDs) with high efficiency (97.2% yield in Suzuki coupling) .
  • Oxygen Analog : Oxygen's high electronegativity creates an electron-rich system, suitable for blue-emitting devices but with lower thermal stability .

Insights :

  • The sulfur analog exhibits superior coupling efficiency (97.2%) compared to the oxygen analog (78%), likely due to sulfur's electronic compatibility with palladium catalysts .
  • Selenium's larger atomic size may necessitate optimized catalysts or conditions, though direct data is absent in the provided evidence.
OLED Host Materials
  • Sulfur Analog (BTTC) : Used in green PhOLEDs with low efficiency roll-off (≤15% at 1,000 cd/m²) due to balanced charge transport and triplet exciton confinement .
  • Oxygen Analog (DBF2PC-II) : Demonstrates 78% yield in carbazole derivatives, suitable for blue-emitting devices but with higher efficiency roll-off .
  • Selenium Analog (Hypothetical) : Predicted to exhibit red-shifted emission and improved thermal stability (≥300°C decomposition) owing to selenium's heavy atom effect .

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